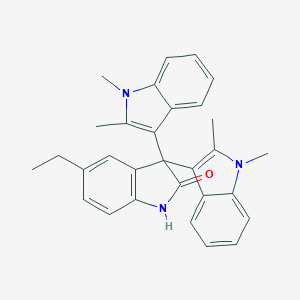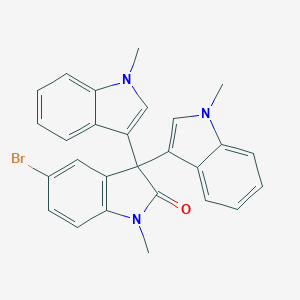
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole), also known as CBMI, is a synthetic compound that belongs to the family of indole derivatives. CBMI is a potential anticancer agent that has been studied extensively due to its promising anticancer activity against various cancer types. CBMI is a yellow crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the inhibition of various enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell division.
Biochemical and Physiological Effects:
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its potential as a selective anticancer agent with low toxicity in normal cells. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to have a wide range of anticancer activity against various cancer types. However, one of the main limitations of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its low solubility in aqueous solutions, which can limit its potential for use in clinical settings.
Direcciones Futuras
There are several future directions for research on 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole). One potential direction is the development of more efficient synthesis methods for 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) that can improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) in vivo, which can provide insights into the optimal dosing and administration of the compound. Additionally, the investigation of the potential synergistic effects of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) with other anticancer agents can provide insights into the development of combination therapies for cancer treatment.
Métodos De Síntesis
The synthesis of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the reaction of 4-chlorobenzaldehyde and 1-methylindole in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is typically around 60-70%.
Aplicaciones Científicas De Investigación
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been extensively studied for its anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication.
Propiedades
Fórmula molecular |
C25H21ClN2 |
|---|---|
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C25H21ClN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 |
Clave InChI |
UFEFBIFPLIVLLZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)


![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)